(2Z)-2-[(4-chlorophenyl)imino]-3-ethyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z)-2-[(4-chlorophenyl)imino]-3-ethyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide is a complex organic molecule featuring a thiazinane ring, a chlorophenyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-chlorophenyl)imino]-3-ethyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide typically involves multiple steps:
Formation of the Thiazinane Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include sulfur-containing compounds and amines.
Introduction of the Chlorophenyl Group: This step often involves the use of chlorinated aromatic compounds in substitution reactions.
Formation of the Imino Group: This can be done through condensation reactions involving amines and aldehydes or ketones.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazinane ring.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor or as a ligand for certain receptors.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential. For example, they could be tested for anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-chlorophenyl)imino]-3-ethyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(4-bromophenyl)imino]-3-ethyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide
- (2Z)-2-[(4-methylphenyl)imino]-3-ethyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide
Uniqueness
Compared to similar compounds, (2Z)-2-[(4-chlorophenyl)imino]-3-ethyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide may exhibit unique properties due to the presence of the chlorophenyl group. This group can influence the compound’s reactivity, stability, and interaction with biological targets, potentially making it more effective in certain applications.
Properties
Molecular Formula |
C19H18ClN3O2S |
---|---|
Molecular Weight |
387.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)imino-3-ethyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C19H18ClN3O2S/c1-2-23-17(24)12-16(18(25)21-14-6-4-3-5-7-14)26-19(23)22-15-10-8-13(20)9-11-15/h3-11,16H,2,12H2,1H3,(H,21,25) |
InChI Key |
KEVFMKLVUYCJIL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)CC(SC1=NC2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.